molecular formula C11H7F3N2O2 B2828334 6-Amino-2-(trifluoromethyl)quinoline-4-carboxylic acid CAS No. 1023814-31-4

6-Amino-2-(trifluoromethyl)quinoline-4-carboxylic acid

Cat. No.: B2828334
CAS No.: 1023814-31-4
M. Wt: 256.184
InChI Key: VZUAYTALGSORKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-2-(trifluoromethyl)quinoline-4-carboxylic acid is a quinoline derivative characterized by the presence of an amino group at the 6th position, a trifluoromethyl group at the 2nd position, and a carboxylic acid group at the 4th position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-(trifluoromethyl)quinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-2-(trifluoromethyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

6-Amino-2-(trifluoromethyl)quinoline-4-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-2-(trifluoromethyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or interact with DNA to exert its effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

  • 6-Aminoquinoline-4-carboxylic acid
  • 2-(Trifluoromethyl)quinoline-4-carboxylic acid
  • 6-Amino-2-methylquinoline-4-carboxylic acid

Comparison: 6-Amino-2-(trifluoromethyl)quinoline-4-carboxylic acid is unique due to the presence of both the amino and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability and bioavailability compared to similar compounds lacking this group .

Properties

IUPAC Name

6-amino-2-(trifluoromethyl)quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O2/c12-11(13,14)9-4-7(10(17)18)6-3-5(15)1-2-8(6)16-9/h1-4H,15H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUAYTALGSORKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=CC(=N2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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